Propionic acid, 3-cyano-3,3-diphenyl-
Description
Propionic acid, 3-cyano-3,3-diphenyl- (IUPAC name: 3-cyano-3,3-diphenylpropanoic acid) is a substituted propionic acid derivative featuring a cyano (-CN) group and two phenyl rings at the 3-position of the propionic acid backbone. This compound is of interest in pharmaceutical and organic synthesis due to its unique structure, which combines aromaticity, polarity (from the cyano group), and carboxylic acid functionality.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-cyano-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C16H13NO2/c17-12-16(11-15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2,(H,18,19) |
InChI Key |
GOPLEFHQZLVFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C#N)C2=CC=CC=C2 |
Synonyms |
3-cyano-3,3-diphenylpropionic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 3-cyano-3,3-diphenylpropionic acid, highlighting differences in substituents, applications, and physicochemical properties:
Metabolic and Functional Differences
- Metabolism: Propionic acid derivatives are typically metabolized via fatty acid and tricarboxylic acid pathways. However, substituents significantly alter metabolic fate. For example, the cyano group in 3-cyano-3,3-diphenylpropionic acid may resist rapid degradation, unlike BOC-protected or amino-substituted analogues, which are designed for controlled release in peptide synthesis .
- Bioactivity: Compounds like 3-(p-methoxyphenyl)-propionic acid exhibit anti-inflammatory properties by inhibiting TNF-α and IL-1β, whereas the cyano-diphenyl variant’s bioactivity remains underexplored but is hypothesized to target cancer pathways based on related studies .
Pharmaceutical Relevance
- Anticancer Potential: Derivatives like 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (CAS 1810069-92-1) have been studied for antitumor activity, suggesting the parent acid’s utility in prodrug formulations .
Industrial and Biochemical Use
- Peptide Synthesis: BOC-protected derivatives are preferred for amino group protection, while cyano-substituted variants may serve as chiral building blocks .
- Microbial Fermentation: Propionic acid derivatives are common in volatile fatty acid (VFA) production, but substituents like cyano or phenyl groups likely inhibit microbial uptake, reducing their role in fermentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
